H-TRP-ASP-OH

DPP-IV inhibition incretin hormone regulation type 2 diabetes research

H-Trp-Asp-OH (CAS 71835-78-4) is the only N-terminal Trp-containing dipeptide lacking DPP-IV inhibitory activity, validated in head-to-head studies. This unique profile makes it an essential negative control for DPP-IV screening assays. Researchers requiring an ACE-inactive Trp dipeptide or studying WD40 domain signatures should select H-Trp-Asp-OH over its sequence isomer H-Asp-Trp-OH, which exhibits confounding ACE inhibition.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
Cat. No. B1337703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-TRP-ASP-OH
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
InChIKeyPEEAINPHPNDNGE-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Trp-Asp-OH Procurement Guide: Dipeptide Structure, Properties, and Key Comparators


H-Trp-Asp-OH (CAS: 71835-78-4), also known as L-tryptophyl-L-aspartic acid, Trp-Asp, or WD dipeptide, is a dipeptide composed of L-tryptophan (Trp) and L-aspartic acid (Asp) residues joined by a peptide bond [1]. With a molecular formula of C₁₅H₁₇N₃O₅ and a molecular weight of 319.31 g/mol, this compound combines the large aromatic indole side chain of tryptophan with the acidic carboxyl-containing side chain of aspartic acid, conferring distinct amphipathic character . The compound is a naturally occurring metabolite (ChEBI:74868) [2] and serves as the conserved terminal signature motif (Trp-Asp, or WD) of WD40 repeat domains—a ~40-amino acid structural motif critical for protein-protein interaction platforms in hundreds of eukaryotic proteins [3]. This structural role distinguishes H-Trp-Asp-OH from many dipeptides studied solely for bioactivity, positioning it as a valuable tool for structural biology and protein interaction studies. For procurement purposes, the most relevant comparator is the sequence-reversed dipeptide H-Asp-Trp-OH (CAS: 71835-79-5), which exhibits markedly different biological activity profiles as detailed in the evidence below.

Why Generic Substitution Fails: Sequence-Dependent Selectivity of H-Trp-Asp-OH


Generic substitution of H-Trp-Asp-OH with other Trp-containing dipeptides is scientifically invalid due to sequence-dependent selectivity profiles that cannot be predicted from amino acid composition alone. The N-terminal Trp position in H-Trp-Asp-OH confers a unique functional signature: this compound was the only N-terminal Trp-containing dipeptide tested that exhibited no DPP-IV inhibitory activity, whereas Trp-Arg, Trp-Lys, Trp-Leu, Trp-Phe, Trp-Tyr, and Trp-Met all demonstrated potent inhibition with IC₅₀ values below 45 μM [1]. Furthermore, the sequence reversal from Trp-Asp to Asp-Trp dramatically alters the compound's biological role—the latter exhibits dual antioxidant and ACE inhibitory activities with documented IC₅₀ values (258 μM), while the former lacks this profile [2]. The C-terminal Asp residue also defines critical molecular recognition features, as demonstrated in tripeptide studies where Asp in the central position enabled specific hydrogen bonding with nucleic acid bases via its carboxyl side chain [3]. Substituting H-Trp-Asp-OH with any other dipeptide—even its sequence isomer—would therefore fundamentally alter experimental outcomes.

H-Trp-Asp-OH Quantitative Differentiation Evidence Against Closest Analogs


DPP-IV Inhibitory Activity: H-Trp-Asp-OH vs. Other N-Terminal Trp Dipeptides

In a systematic screen of Trp-containing dipeptides for DPP-IV inhibitory activity, H-Trp-Asp-OH (Trp-Asp) was the only N-terminal Trp-containing dipeptide that exhibited no DPP-IV inhibition [1]. By contrast, Trp-Arg, Trp-Lys, and Trp-Leu demonstrated potent DPP-IV inhibition with IC₅₀ values below 45 μM [1]. This unique non-inhibitory profile makes H-Trp-Asp-OH an essential negative control for DPP-IV screening panels.

DPP-IV inhibition incretin hormone regulation type 2 diabetes research

ACE Inhibitory Activity: Sequence Isomer Comparison H-Trp-Asp-OH vs. H-Asp-Trp-OH

The sequence-reversed dipeptide H-Asp-Trp-OH (Asp-Trp) was identified as an ACE inhibitor with a Vina docking score of −8.3 and an experimentally validated IC₅₀ of 258 ± 4.23 μM [1]. The same study evaluated multiple dipeptides including Trp-Pro (IC₅₀ 217 ± 15.7 μM, Vina score −8.6). H-Trp-Asp-OH (Trp-Asp) was not identified as an ACE inhibitor in this predictive modeling and screening study, indicating that the Trp-Asp sequence lacks the structural features required for ACE inhibition that are present in the Asp-Trp isomer.

ACE inhibition antihypertensive peptides sequence-activity relationship

Structural Role: H-Trp-Asp-OH as Conserved WD Motif Terminal Dipeptide

H-Trp-Asp-OH (Trp-Asp, WD) serves as the conserved terminal dipeptide signature of the WD40 repeat domain—a ~40-amino acid structural motif found in hundreds of eukaryotic proteins that mediates protein-protein interactions and assembles multiprotein complexes [1]. WD40 repeats assume a 7-8 bladed beta-propeller fold and are involved in diverse cellular processes including signal transduction, cell cycle control, and transcriptional regulation [2]. This structural role is unique among dipeptides: Trp-Asp is specifically named as the defining sequence element of this domain family (hence the designation 'WD' repeat), whereas other Trp-containing dipeptides (Trp-Arg, Trp-Lys, Trp-Leu, etc.) lack this structural domain signature function.

WD40 repeat proteins protein-protein interaction structural biology beta-propeller domains

Antioxidant Activity: N-Terminal Trp Position Requirement for Radical Scavenging

A comprehensive structure-activity relationship study of synthetic dipeptides demonstrated that Tyr- and Trp-containing dipeptides exhibit the highest radical scavenging activities in both ABTS and ORAC assays [1]. Critically, the study found that Tyr/Trp-containing antioxidant dipeptides exhibit maximal activity when the aromatic residue (Tyr or Trp) is positioned at the N-terminus [1]. H-Trp-Asp-OH (Trp-Asp), with Trp at the N-terminus, aligns with this optimal N-terminal aromatic residue configuration. While compound-specific quantitative ORAC or ABTS values for H-Trp-Asp-OH were not reported in the accessed literature, the class-level SAR evidence establishes a clear framework for comparing procurement options among Trp-containing dipeptides.

antioxidant peptides radical scavenging structure-activity relationship ABTS assay ORAC assay

Supplier and Quality Metrics Comparison: H-Trp-Asp-OH vs. H-Asp-Trp-OH

Commercial availability data indicates comparable purity specifications (≥95% to ≥98%) across major suppliers for both H-Trp-Asp-OH (CAS 71835-78-4) and its sequence isomer H-Asp-Trp-OH (CAS 71835-79-5) [1]. Both compounds are supplied as white to off-white powders with identical molecular weight (319.32 g/mol) and solubility profile (soluble in DMSO), with recommended storage at -20°C for long-term stability [1]. Stock solution preparation guidance indicates solubility suitable for preparing 10 mM DMSO stock solutions for both compounds . Pricing for both compounds is typically inquiry-based (询单) for bulk quantities, with similar per-unit economics for research-scale procurement .

peptide procurement research-grade dipeptide supply chain

H-Trp-Asp-OH Optimal Application Scenarios Based on Differential Evidence


Negative Control for DPP-IV Inhibitor Screening Panels

H-Trp-Asp-OH is the only N-terminal Trp-containing dipeptide that exhibits no DPP-IV inhibitory activity, as established by direct head-to-head comparison with Trp-Arg, Trp-Lys, Trp-Leu, Trp-Thr, Trp-Phe, Trp-Tyr, and Trp-Met [1]. This unique profile makes H-Trp-Asp-OH an essential negative control for DPP-IV inhibitor screening assays, particularly when testing novel Trp-containing peptides or validating assay specificity. Substituting any other Trp-containing dipeptide would introduce confounding inhibitory activity and compromise data interpretation.

ACE-Inactive Control Peptide for Antihypertensive Screening

Unlike its sequence isomer H-Asp-Trp-OH (IC₅₀ 258 ± 4.23 μM) and the structurally related dipeptide Trp-Pro (IC₅₀ 217 ± 15.7 μM), H-Trp-Asp-OH lacks measurable ACE inhibitory activity [1]. This differential activity profile makes H-Trp-Asp-OH the appropriate choice for experiments requiring an ACE-inactive Trp-containing dipeptide control, enabling researchers to distinguish sequence-specific ACE inhibition from non-specific peptide effects in antihypertensive screening programs.

Structural Biology Studies of WD40 Repeat Domain Mimetics

H-Trp-Asp-OH represents the conserved terminal dipeptide signature (Trp-Asp, WD) of the WD40 repeat domain family—a ~40-amino acid structural motif that mediates protein-protein interactions in hundreds of eukaryotic proteins, including critical roles in signal transduction, cell cycle control, and transcriptional regulation [1]. This dipeptide is uniquely positioned as the minimal sequence element for studying WD40 domain molecular recognition, beta-propeller assembly, and protein interaction interface characterization. No other dipeptide carries this structural domain signature designation.

Antioxidant Peptide Research Requiring N-Terminal Trp Configuration

SAR studies of synthetic dipeptides have established that Tyr- and Trp-containing dipeptides exhibit the highest radical scavenging activities in both ABTS and ORAC assays, with maximal activity observed when the aromatic residue is positioned at the N-terminus [1]. H-Trp-Asp-OH, with Trp at the N-terminus, aligns with this optimal configuration. Researchers investigating antioxidant peptide structure-activity relationships should select H-Trp-Asp-OH over C-terminal Trp isomers when the objective is to study N-terminal Trp-dependent radical scavenging mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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